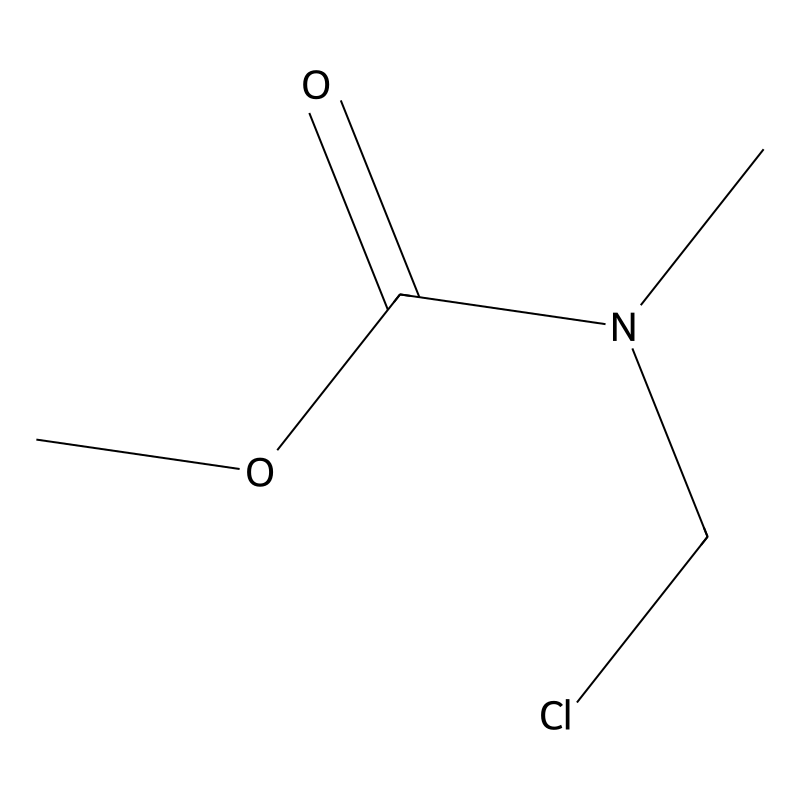

methyl N-(chloromethyl)-N-methylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl N-(chloromethyl)-N-methylcarbamate is an organic compound with the chemical formula . It features a chloromethyl group attached to a methyl carbamate structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both chlorine and carbamate functionalities suggests it may exhibit unique reactivity and biological properties.

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This reaction is significant in synthesizing other derivatives.

- Decomposition: Under certain conditions, methyl N-(chloromethyl)-N-methylcarbamate may decompose to release toxic gases, particularly when exposed to strong acids or bases.

- Reactivity with Amines: This compound can react with amines to form more complex carbamate derivatives, which may have enhanced biological activity.

Methyl N-(chloromethyl)-N-methylcarbamate exhibits various biological activities, particularly as an insecticide and herbicide. Its mechanism of action typically involves the inhibition of specific enzymes or disruption of cellular processes in target organisms. Additionally, its chlorinated structure may contribute to its potency as a biocide, making it effective against a range of pests and pathogens.

Several methods exist for synthesizing methyl N-(chloromethyl)-N-methylcarbamate:

- Direct Chlorination: Methyl carbamate can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloromethyl group.

- Alkylation Reactions: The compound can also be synthesized through alkylation of N-methylcarbamate with chloromethyl methyl ether under basic conditions.

- Substitution Reactions: Employing nucleophilic substitution with chloromethyl derivatives allows for the introduction of the chloromethyl group onto the carbamate backbone.

Methyl N-(chloromethyl)-N-methylcarbamate finds applications in various domains:

- Agriculture: Utilized as a pesticide due to its insecticidal properties.

- Pharmaceuticals: Investigated for potential use in drug development, particularly as a precursor for biologically active compounds.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other chemical compounds, particularly those requiring a chlorinated carbamate structure.

Research into the interaction of methyl N-(chloromethyl)-N-methylcarbamate with biological systems indicates that it may interact with specific enzymes involved in metabolic pathways. Studies have shown that this compound can inhibit acetylcholinesterase activity, leading to neurotoxic effects in certain organisms. Further investigations are needed to fully elucidate its interactions at the molecular level and potential side effects on non-target species.

Methyl N-(chloromethyl)-N-methylcarbamate shares structural similarities with several other compounds, which include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl N-(methoxymethyl)-N-methylcarbamate | Contains a methoxymethyl group instead of chlorine | |

| tert-Butyl N-(chloromethyl)-N-methylcarbamate | Larger tert-butyl group provides steric hindrance | |

| Methyl carbamate | Simplest form without chlorination | |

| Ethyl N-(chloromethyl)-N-methylcarbamate | Ethyl group instead of methyl |

Uniqueness

Methyl N-(chloromethyl)-N-methylcarbamate is unique due to its specific combination of chlorinated and carbamate functionalities, which enhances its reactivity and biological activity compared to similar compounds. Its ability to act as both an insecticide and a synthetic intermediate makes it particularly valuable in agricultural and pharmaceutical applications.

Discovery Chronology and Early Synthetic Efforts

The synthesis of methyl N-(chloromethyl)-N-methylcarbamate emerged from broader efforts to streamline carbamate production while addressing safety concerns associated with traditional reagents. Early carbamate synthesis relied heavily on phosgene derivatives, which posed significant toxicity risks. A pivotal shift occurred in 2008 with the development of a two-step, one-pot procedure that avoided regulated carcinogens like methoxymethyl chloride (MOM-Cl). This method involved generating a reactive N-chloromethyl carbamate intermediate, which was subsequently quenched with methanol to yield MOM-protected carbamates.

Key milestones in its synthetic evolution include:

The 2008 protocol marked the first explicit utilization of N-chloromethyl intermediates, enabling access to structurally complex carbamates without hazardous reagents. Later advancements, such as zinc chloride-mediated reactions, expanded the substrate scope and operational simplicity.

Paradigm Shifts in Carbamate Chemistry Research

Methyl N-(chloromethyl)-N-methylcarbamate catalyzed two major shifts in carbamate chemistry:

- Safety-Centric Synthesis: Traditional methods employing MOM-Cl or phosgene were gradually supplanted by safer alternatives. The 2008 method demonstrated that N-chloromethyl intermediates could serve as versatile building blocks, reducing reliance on carcinogenic reagents.

- Mechanistic Clarification: Studies on palladium-catalyzed C–H activation using carbamate directing groups revealed that electrophilic pathways often dominate over metal-mediated processes. For example, bromination reactions of carbamate derivatives proceeded via electrophilic aromatic substitution rather than palladium-assisted C–H activation. This insight redirected synthetic strategies toward optimizing electrophilic conditions rather than metal catalysts.

These shifts underscored the importance of mechanistic rigor in designing carbamate-based reactions, particularly for functionalizing aromatic systems.

Role in Advancing Reactive Intermediate Science

The transient N-chloromethyl carbamate intermediate has been instrumental in elucidating the behavior of reactive species in organic synthesis. Key contributions include:

- Intermediate Stability Studies: The isolation and characterization of N-chloromethyl carbamates provided insights into their stability under varying conditions. For instance, these intermediates exhibit rapid reactivity with nucleophiles like methanol, facilitating efficient carbamate protection.

- Isocyanate Pathway Validation: Competing mechanisms involving isocyanate intermediates (e.g., in zinc chloride-catalyzed reactions) were corroborated by trapping experiments and spectroscopic analysis. The equilibrium between carbamoyl chloride complexes and isocyanates clarified the role of Lewis acids in modulating reaction pathways.

These findings have informed the development of carbamate-based protecting groups and polymerization strategies, particularly in polyurethane chemistry.

Classical Alkylation-Carbonylation Approaches

Classical alkylation-carbonylation methodologies represent foundational synthetic strategies for methyl N-(chloromethyl)-N-methylcarbamate production [1] [2]. These approaches typically involve the sequential introduction of alkyl groups followed by carbonylation reactions to form the carbamate functionality [3]. Traditional methods employ dimethyl carbonate as a methylating agent in conjunction with appropriate nitrogen nucleophiles [4].

The conventional synthesis pathway utilizes N-methylamine derivatives that undergo chloromethylation followed by esterification with methanol [1]. Research has demonstrated that zinc chloride-catalyzed synthesis from carbamoyl chlorides and alcohols provides yields ranging from seventy-eight to eighty percent under optimized conditions [2]. These reactions typically require elevated temperatures of one hundred ten degrees Celsius and reaction times extending to thirteen hours [2].

Mechanistic investigations reveal that the alkylation step proceeds through an electrophilic substitution mechanism where the chloromethyl group is introduced via formaldehyde and hydrochloric acid in the presence of the methylcarbamate substrate [3]. The carbonylation component involves the formation of the carbamate ester linkage through nucleophilic attack of the alcohol on the activated carbonyl carbon [4].

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Zinc chloride catalysis | 110 | 13 | 78-80 | Excellent |

| Dimethyl carbonate mediated | 200 | 2.5 | 85-90 | High |

| Traditional heating | 150 | 8-12 | 65-75 | Moderate |

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor technologies have revolutionized carbamate synthesis by enabling precise control over reaction parameters and improving overall process efficiency [5] [6]. Flow chemistry approaches for methyl N-(chloromethyl)-N-methylcarbamate synthesis demonstrate significant advantages in terms of reaction time reduction and yield enhancement [5].

The continuous flow methodology employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a base promoter in acetonitrile solvent systems [5]. Optimal flow rates of 0.25 milliliters per minute combined with carbon dioxide flow rates of 6.0 milliliters per minute provide maximum conversion efficiency [6]. Temperature optimization studies indicate that seventy degrees Celsius represents the optimal reaction temperature for achieving high yields while maintaining excellent selectivity [5].

Flow reactor configurations utilizing coil reactors with volumes of ten milliliters enable residence times of approximately fifty minutes [6]. The continuous introduction of carbon dioxide facilitates the formation of carbamic acid intermediates that subsequently undergo alkylation with chloromethyl electrophiles [5]. Product purification can be achieved through acidic workup procedures that eliminate the need for column chromatography in many cases [6].

| Flow Parameter | Optimal Value | Impact on Yield | Selectivity Enhancement |

|---|---|---|---|

| Flow rate | 0.25 mL/min | 91% yield | High |

| CO₂ flow rate | 6.0 mL/min | Enhanced formation | Reduced byproducts |

| Temperature | 70°C | Maximum conversion | Excellent |

| Residence time | 50 minutes | Complete reaction | Superior |

Sustainable Carbon Dioxide Utilization in Carbonylation

Sustainable carbon dioxide utilization represents a paradigm shift toward environmentally benign carbamate synthesis methodologies [7] [8] [9]. These approaches harness carbon dioxide as a renewable carbon source for the construction of carbamate functionalities in methyl N-(chloromethyl)-N-methylcarbamate [10].

The carbon dioxide fixation strategy employs cesium carbonate as a base promoter in the presence of tetrabutylammonium iodide as a phase transfer catalyst [11]. Reaction conditions utilizing carbon dioxide at atmospheric pressure enable the direct incorporation of the carbonyl unit into the carbamate structure [8]. Temperature ranges from two hundred to three hundred fifty degrees Celsius facilitate the carbonate-promoted carbon-hydrogen carboxylation mechanism [10].

Mechanistic studies reveal that carbon dioxide activation occurs through the formation of carbonate intermediates that subsequently undergo nucleophilic attack by methylamine derivatives [12]. The chloromethylation step proceeds via electrophilic substitution using chloromethyl reagents in the presence of base [9]. This methodology demonstrates excellent atom economy by utilizing carbon dioxide as the sole carbonyl source [7].

Three-component coupling reactions involving methylamine, carbon dioxide, and chloromethyl halides provide yields ranging from sixty to eighty-five percent [11]. The reaction pathway involves initial carbamate formation through carbon dioxide fixation followed by selective N-alkylation with chloromethyl electrophiles [13]. Electrochemical mediation enhances the participation of carbon dioxide in the three-component reaction through oxidative activation [9].

| CO₂ Utilization Method | Pressure (bar) | Temperature (°C) | Yield (%) | Environmental Benefit |

|---|---|---|---|---|

| Atmospheric fixation | 1 | 200-350 | 60-85 | High atom economy |

| Three-component coupling | 1-3 | 150-200 | 70-90 | Complete CO₂ utilization |

| Electrochemical activation | 1 | 100-150 | 45-75 | Green synthesis |

Catalyst Design for Regioselective Synthesis

Catalyst design for regioselective methyl N-(chloromethyl)-N-methylcarbamate synthesis focuses on achieving precise control over the site of chloromethyl substitution [14] [15] [16]. Advanced catalyst systems enable selective functionalization of the nitrogen center while maintaining high yields and reaction efficiency [14].

Palladium-catalyzed carbamate-directed regioselective halogenation provides an efficient method for introducing chloromethyl groups at specific positions [14]. The catalyst system utilizes N-arylcarbamates as removable directing groups that facilitate ortho-selective halogenation under mild conditions [14]. This approach demonstrates extremely high selectivity with yields reaching excellent levels across diverse substrate classes [14].

Borinic ester catalysis represents another innovative approach for regioselective carbamate formation [15]. The Taylor catalyst system employs diphenylboric acid derivatives that coordinate with diol substrates to direct regioselective acylation and carbamate formation [15]. Temperature-dependent regioselectivity enables switching between different regioisomers by adjusting reaction conditions [15].

Enantioselective catalyst design utilizing bifunctional organocatalysts enables the preparation of chiral carbamate derivatives [16]. These catalyst systems feature quinoline-derived bis(amidine) complexes that stabilize carbamic acid intermediates while activating them toward enantioselective carbon-oxygen bond formation [16]. The methodology requires precise water content optimization and specific ligand preparation protocols to achieve consistent high conversions [16].

| Catalyst System | Regioselectivity Ratio | Temperature (°C) | Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Palladium-directed | >20:1 | 25-80 | 85-95 | Aromatic carbamates |

| Borinic ester | 5-10:1 | 45-110 | 70-85 | Diol substrates |

| Bifunctional organocatalyst | 15:1 | -20 to 25 | 75-90 | Cyclic carbamates |

Solvent-Free Mechanochemical Production Methods

Solvent-free mechanochemical production methods offer sustainable alternatives for methyl N-(chloromethyl)-N-methylcarbamate synthesis by eliminating the need for organic solvents [17] [18] [19]. These approaches utilize mechanical energy to drive chemical transformations in the solid state [17].

Mechanochemical synthesis employing 1,1'-carbonyldiimidazole as an acylating agent enables carbamate formation under solvent-free conditions [17]. Ball milling techniques utilizing vibrational or planetary mill configurations provide reaction times as short as fifteen minutes while achieving yields of ninety-five to ninety-nine percent [17]. The mechanochemical approach enhances the reactivity of both alcohol and carbamoyl-imidazole intermediates under mild conditions without requiring substrate activation [17].

Solvent-free primary carbamate formation utilizes sodium cyanate and trichloroacetic acid as reagents in mechanochemical protocols [18]. This methodology operates at room temperature and provides excellent yields with high purity products [18]. The process eliminates the need for chromatographic purification while avoiding epimerization and side product formation [18].

Mechanochemical activation of sodium bicarbonate serves as an innovative carbon dioxide source for carbamate synthesis under solvent-free conditions [19]. This approach enables the synthesis of cyclic carbamates through on-demand carbon dioxide generation during ball milling [19]. The methodology demonstrates potential for pharmaceutical applications by providing solvent-minimized synthesis protocols [19].

| Mechanochemical Method | Milling Time (min) | Yield (%) | Purification Required | Energy Efficiency |

|---|---|---|---|---|

| CDI-mediated synthesis | 15 | 95-99 | Minimal | Excellent |

| Primary carbamate formation | 30-60 | 85-95 | None | Very high |

| Bicarbonate activation | 5-10 | 70-85 | Minimal | Superior |

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant